molecular formula C15H23BN2O3 B13472290 2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B13472290
M. Wt: 290.17 g/mol
InChI Key: FKUDCQOZQTXXTD-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced via a reaction between a phenylboronic acid derivative and pinacol in the presence of a dehydrating agent.

    Amide Bond Formation: The amide bond is formed by reacting the boronic ester derivative with 2-(methylamino)acetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the coupling partner used.

Scientific Research Applications

2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with boronic acids.

    Materials Science: The boronic ester group can be used to create polymers or other materials with unique properties, such as self-healing materials.

    Chemical Biology: The compound can be used as a probe to study biological systems, particularly those involving interactions with boronic acids.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, the boronic ester group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The amide bond provides stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an acetamide.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol: Similar structure but with a benzyl alcohol group.

Uniqueness

2-(Methylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to the presence of both a boronic ester group and an amide bond, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

2-(methylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)18-13(19)10-17-5/h6-9,17H,10H2,1-5H3,(H,18,19)

InChI Key

FKUDCQOZQTXXTD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CNC

Origin of Product

United States

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